Hernandesine
Overview
Description
Hernandesine is a bisbenzylisoquinoline alkaloid derived from the plant Thalictrum flavum. It is recognized for its diverse biological activities, particularly its potential anti-cancer properties. This compound has been shown to induce autophagic cell death in drug-resistant cancer cells by activating AMP-activated protein kinase (AMPK), making it a promising compound in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hernandesine can be synthesized from tetrandrine, another bisbenzylisoquinoline alkaloid. The synthetic route involves the bromination of tetrandrine to produce 5-bromotetrandrine, followed by methoxylation to yield this compound . The reaction conditions typically involve the use of bromine and methanol under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and minimize production costs. The final product undergoes rigorous quality control to ensure its suitability for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: Hernandesine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives, which may exhibit different biological activities.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives with altered pharmacological properties.
Substitution: this compound can undergo substitution reactions, particularly at the methoxy groups, to form various analogs with potentially enhanced biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of catalysts like palladium or copper.
Major Products: The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted analogs, each with unique biological activities and potential therapeutic applications.
Scientific Research Applications
Hernandesine has a wide range of scientific research applications, including:
Chemistry: this compound serves as a valuable compound for studying the structure-activity relationships of bisbenzylisoquinoline alkaloids.
Biology: It is used to investigate the mechanisms of autophagy and apoptosis in cancer cells, providing insights into cellular processes and potential therapeutic targets.
Industry: this compound is explored for its potential use in developing novel pharmaceuticals and as a lead compound for drug discovery.
Mechanism of Action
Hernandesine exerts its effects primarily through the activation of AMP-activated protein kinase (AMPK). Upon activation, AMPK induces autophagy by phosphorylating key proteins involved in the autophagic process, such as Ulk1. This leads to the formation of autophagosomes and subsequent degradation of cellular components . Additionally, this compound disrupts the lysosomal acidic environment and inhibits the maturation of cathepsin D, further promoting autophagic cell death .
Comparison with Similar Compounds
- Liensinine
- Isoliensinine
- Dauricine
- Cepharanthine
Hernandesine’s distinct mechanism of action and higher efficacy in inducing autophagic cell death highlight its uniqueness among bisbenzylisoquinoline alkaloids.
Properties
IUPAC Name |
(1S,14S)-9,19,20,21,25-pentamethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),9,11,18(33),19,21,24,26,31-undecaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H46N2O7/c1-40-16-14-25-21-32(43-4)34-22-28(25)29(40)18-23-8-11-26(12-9-23)47-33-20-24(10-13-31(33)42-3)19-30-35-27(15-17-41(30)2)36(44-5)38(45-6)39(46-7)37(35)48-34/h8-13,21-22,29-30,33H,14-20H2,1-7H3/t29-,30-,33?/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBINYMKWOYPNF-BVKSZRQYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5CC(=CC=C5OC)CC6C7=C(CCN6C)C(=C(C(=C7O3)OC)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5CC(=CC=C5OC)C[C@H]6C7=C(CCN6C)C(=C(C(=C7O3)OC)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H46N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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